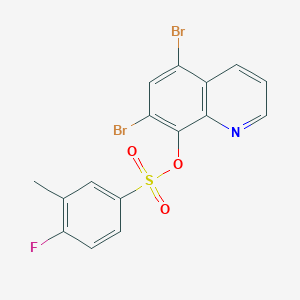![molecular formula C20H21ClN2O4 B2704441 2-Chloro-3-[4-(morpholinocarbonyl)piperidino]naphthoquinone CAS No. 439108-66-4](/img/structure/B2704441.png)
2-Chloro-3-[4-(morpholinocarbonyl)piperidino]naphthoquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-[4-(morpholinocarbonyl)piperidino]naphthoquinone is a synthetic organic compound with the molecular formula C20H21ClN2O4 and a molecular weight of 388.85 g/mol This compound is characterized by the presence of a naphthoquinone core, substituted with a chloro group and a morpholinocarbonyl-piperidino moiety
准备方法
The synthesis of 2-Chloro-3-[4-(morpholinocarbonyl)piperidino]naphthoquinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthoquinone Core: The naphthoquinone core can be synthesized through the oxidation of naphthalene derivatives.
Introduction of the Chloro Group: Chlorination of the naphthoquinone core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Morpholinocarbonyl-Piperidino Moiety: This step involves the reaction of the chloro-naphthoquinone intermediate with morpholine and piperidine derivatives under appropriate conditions
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反应分析
2-Chloro-3-[4-(morpholinocarbonyl)piperidino]naphthoquinone undergoes various chemical reactions, including:
Oxidation: The naphthoquinone core can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-Chloro-3-[4-(morpholinocarbonyl)piperidino]naphthoquinone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized compounds
作用机制
The mechanism of action of 2-Chloro-3-[4-(morpholinocarbonyl)piperidino]naphthoquinone involves its interaction with specific molecular targets and pathways. The naphthoquinone core can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential anticancer agent. Additionally, the morpholinocarbonyl-piperidino moiety may enhance the compound’s ability to interact with biological targets, increasing its efficacy .
相似化合物的比较
Similar compounds to 2-Chloro-3-[4-(morpholinocarbonyl)piperidino]naphthoquinone include other naphthoquinone derivatives with different substituents. Some examples are:
2-Chloro-3-[4-(morpholinocarbonyl)piperidin-1-yl]-1,4-dihydronaphthalene-1,4-dione: Similar structure with slight variations in the substituents.
2-Chloro-3-[4-(morpholine-4-carbonyl)piperidin-1-yl]naphthalene-1,4-dione: Another derivative with different functional groups.
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
2-chloro-3-[4-(morpholine-4-carbonyl)piperidin-1-yl]naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4/c21-16-17(19(25)15-4-2-1-3-14(15)18(16)24)22-7-5-13(6-8-22)20(26)23-9-11-27-12-10-23/h1-4,13H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLXXSRLFWHYFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCOCC2)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(6,7-Dibromo-2-azabicyclo[2.2.1]hept-2-yl)(phenyl)methanone](/img/structure/B2704359.png)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]acetamide](/img/structure/B2704362.png)
![9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2704365.png)
![6-Bromo-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2704366.png)
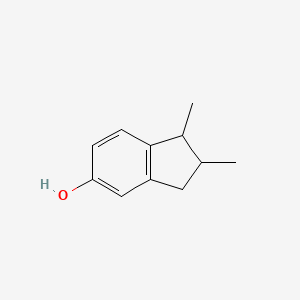
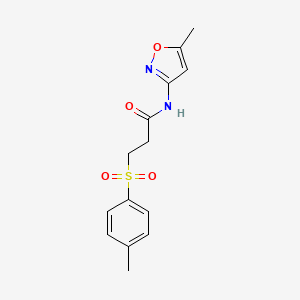
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2704371.png)
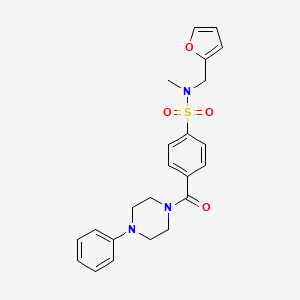
![[Naphthalen-1-yl(phenyl)methyl]hydrazine](/img/structure/B2704374.png)
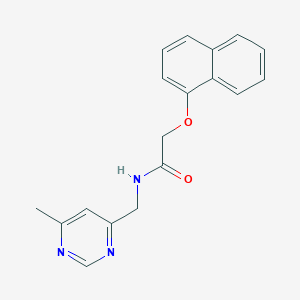
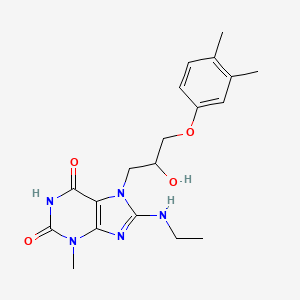
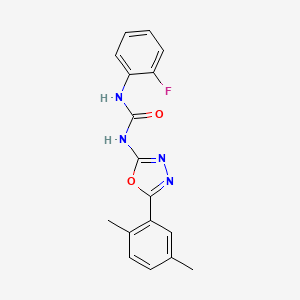
![3,4,5-triethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2704379.png)
